molecular formula C12H12Cl2N2O B14165035 4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole CAS No. 876890-09-4

4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole

Cat. No.: B14165035
CAS No.: 876890-09-4
M. Wt: 271.14 g/mol
InChI Key: MAIUROUKGUOFLR-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with 2-chloroethylamine to form an intermediate, which is then cyclized with 4,5-dichloroimidazole under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloroimidazole
  • 4-Methylphenoxyethylamine
  • 2-Chloroethylamine

Uniqueness

4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various applications .

Properties

CAS No.

876890-09-4

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

4,5-dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole

InChI

InChI=1S/C12H12Cl2N2O/c1-9-2-4-10(5-3-9)17-7-6-16-8-15-11(13)12(16)14/h2-5,8H,6-7H2,1H3

InChI Key

MAIUROUKGUOFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=NC(=C2Cl)Cl

solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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